diphenyl-1H-pyrazole-4,5-diamine
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Overview
Description
Diphenyl-1H-pyrazole-4,5-diamine is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of two phenyl groups attached to the pyrazole ring enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Mechanism of Action
Target of Action
Diphenyl-1H-pyrazole-4,5-diamine, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
It is known that pyrazole derivatives interact with their targets through a series of biochemical reactions . For instance, a molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar pyrazole derivative .
Biochemical Pathways
For example, the addition of H+ ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve heating or the use of microwave irradiation to accelerate the process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Diphenyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that may include the use of bases or acids as catalysts
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds, which can be further utilized in different applications .
Scientific Research Applications
Diphenyl-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of dyes, agrochemicals, and other functional materials
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Similar in structure but lacks the diamine functionality.
4,5-Diphenyl-2H-pyrazole: Another pyrazole derivative with different substitution patterns.
1,3-Diphenyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring
Uniqueness
Diphenyl-1H-pyrazole-4,5-diamine is unique due to the presence of both phenyl groups and diamine functionality, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a broad spectrum of applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,5-diphenylpyrazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-13-14(11-7-3-1-4-8-11)18-19(15(13)17)12-9-5-2-6-10-12/h1-10H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNRYHPYXYRWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2N)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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